methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)-2-methylphenoxy]acetate
Overview
Description
Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)-2-methylphenoxy]acetate is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.10420754 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Diversity-Oriented Synthesis
One area of research explores the environmentally benign approach towards the diversity-oriented synthesis of medicinally privileged compounds. A study by Pandit et al. (2016) describes a protocol for the multicomponent synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the method's high yields, wide scope, and practical utility for generating compounds with potential therapeutic properties ACS Sustainable Chemistry & Engineering.
Hydrogen Bond Studies
Research by Romero and Margarita (2008) focuses on the synthesis and characterization of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, investigating their hydrogen bonding behavior. The study provides insights into the electronic behavior and molecular structure, which are crucial for understanding the interaction mechanisms of similar compounds Arkivoc.
Carbonic Anhydrase Inhibitors
Another significant application is found in the study of carbonic anhydrase inhibitors. Abdel-Aziz et al. (2015) prepared a series of arenesulfonyl-2-imidazolidinones and tested their inhibitory potencies against human carbonic anhydrase isoenzymes, demonstrating potential for therapeutic applications Journal of Enzyme Inhibition and Medicinal Chemistry.
Antimicrobial Agents
Research into the antimicrobial properties of sulfonamide derivatives is also noteworthy. Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their in vitro antimicrobial activity. This study underscores the role of sulfonamide compounds in developing new antimicrobial agents Arabian Journal of Chemistry.
Metabolism and Gelatinase Inhibition
Celenza et al. (2008) investigated the metabolism of (4-phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor of gelatinases, which shows promise for treating cancer and stroke. This study highlights the metabolic pathways and potential therapeutic applications of similar compounds Chemical Biology & Drug Design.
Transition Metal Complexes
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, assessing their antibacterial, antifungal, and cytotoxic activity. This research underscores the versatility of sulfonamide compounds in coordination chemistry and their potential biological applications Applied Organometallic Chemistry.
Properties
IUPAC Name |
methyl 2-[4-[(4-acetamidophenyl)sulfamoyl]-2-methylphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12-10-16(8-9-17(12)26-11-18(22)25-3)27(23,24)20-15-6-4-14(5-7-15)19-13(2)21/h4-10,20H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSYBLNHHGLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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